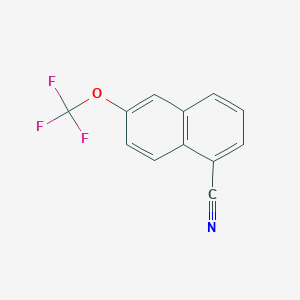

1-Cyano-6-(trifluoromethoxy)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H6F3NO |

|---|---|

Molekulargewicht |

237.18 g/mol |

IUPAC-Name |

6-(trifluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H6F3NO/c13-12(14,15)17-10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6H |

InChI-Schlüssel |

CPSISIDBXKXPSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C#N |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving 1 Cyano 6 Trifluoromethoxy Naphthalene Synthesis and Transformation

Elucidation of Trifluoromethoxylation Reaction Mechanisms

The introduction of the trifluoromethoxy group onto an aromatic nucleus, such as in the formation of a 6-(trifluoromethoxy)naphthalene precursor, can proceed through several mechanistic pathways. These are broadly categorized into radical, metal-catalyzed, and nucleophilic/electrophilic pathways.

Radical Chain Processes and Homolytic Aromatic Substitution

Radical trifluoromethoxylation of arenes represents a significant pathway for the formation of aryl-OCF3 bonds. nih.govnih.gov This process typically involves the generation of the highly reactive trifluoromethoxy radical (•OCF3). In the context of synthesizing a precursor to 1-cyano-6-(trifluoromethoxy)naphthalene, a homolytic aromatic substitution (HAS) mechanism is plausible.

The initiation step involves the generation of the •OCF3 radical from a suitable precursor. This can be achieved through various methods, including the photoredox-catalyzed fragmentation of N-O bonds in specialized reagents. nih.gov Once formed, the electrophilic •OCF3 radical can attack the electron-rich naphthalene (B1677914) ring. For a substituted naphthalene, the position of attack is governed by the electronic and steric properties of the existing substituents.

The subsequent propagation steps of this radical chain process would involve the addition of the •OCF3 radical to the aromatic ring, forming a resonance-stabilized radical intermediate. This intermediate then undergoes rearomatization through the abstraction of a hydrogen atom by another radical species in the reaction medium, thus propagating the chain. Control experiments in related systems, such as radical clock experiments, have provided evidence supporting a free radical mechanism for trifluoromethoxylation reactions.

A proposed general mechanism for the radical trifluoromethoxylation of a naphthalene derivative is depicted below:

Proposed Radical Trifluoromethoxylation Mechanism

| Step | Description |

|---|---|

| Initiation | Generation of the trifluoromethoxy radical (•OCF3) from a precursor. |

| Propagation | Addition of the •OCF3 radical to the naphthalene ring to form a cyclohexadienyl radical intermediate. |

| Hydrogen atom abstraction from the intermediate by a radical species (X•) to restore aromaticity and generate the trifluoromethoxylated naphthalene product, along with HX. |

| Termination | Combination of radical species to terminate the chain reaction. |

This is a generalized mechanism; specific reagents and conditions can influence the exact intermediates and pathways.

Oxidative Addition as a Rate-Determining Step in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-O bonds, including the introduction of a trifluoromethoxy group. A plausible route to 6-(trifluoromethoxy)naphthalene derivatives involves the palladium-catalyzed coupling of a 6-halonaphthalene with a trifluoromethoxide source. In such catalytic cycles, the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0), is often the rate-determining step. nih.govnih.gov

The generally accepted mechanism for this type of reaction involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the 6-halonaphthalene to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by transmetalation with a trifluoromethoxide source and subsequent reductive elimination to yield the 6-(trifluoromethoxy)naphthalene product and regenerate the Pd(0) catalyst.

General Pd-Catalyzed Trifluoromethoxylation Cycle

| Step | Description |

|---|---|

| Oxidative Addition | A 6-halonaphthalene adds to a Pd(0) complex to form a Pd(II) intermediate. This step is often rate-determining. |

| Transmetalation | A trifluoromethoxide source transfers the OCF3 group to the Pd(II) center. |

| Reductive Elimination | The 6-(trifluoromethoxy)naphthalene product is formed, and the Pd(0) catalyst is regenerated. |

This table outlines a generalized catalytic cycle. The specific ligands on the palladium and the nature of the trifluoromethoxide source are critical for the reaction's success.

Lewis Acid Activation and Nucleophilic Attack Pathways

While direct nucleophilic aromatic substitution with a trifluoromethoxide anion is challenging due to the anion's instability, pathways involving nucleophilic attack can be facilitated. In one such scenario, a hydroxyl group at the 6-position of the naphthalene ring can be converted to a trifluoromethoxy group.

Alternatively, Lewis acid activation of a suitable trifluoromethoxylating agent can generate a more electrophilic species that is then susceptible to nucleophilic attack by the aromatic ring. While direct evidence for this mechanism in the synthesis of 6-(trifluoromethoxy)naphthalene is scarce, analogies can be drawn from other electrophilic functionalization reactions. For instance, Lewis acids are known to promote the electrophilic cyanation of phenols. rsc.org A similar activation of a trifluoromethoxylation reagent could, in principle, enable the reaction with a sufficiently nucleophilic naphthalene derivative.

In some intramolecular trifluoromethoxylation reactions, a heterolytic cleavage of an N-OCF3 bond has been observed, leading to a short-lived ion pair. The subsequent recombination of this ion pair results in the formation of the trifluoromethoxylated product. nih.govnih.govowlstown.net This suggests that under certain conditions, pathways involving ionic intermediates are viable.

Mechanisms of Cyanation Reactions

The introduction of a cyano group at the 1-position of 6-(trifluoromethoxy)naphthalene can be achieved through various cyanation methods, each with its own distinct mechanism.

Lewis Acid-Catalyzed Electrophilic Cyanation Mechanisms

Electrophilic cyanation involves the attack of the electron-rich aromatic ring on an electrophilic cyanating agent. The reactivity of the cyanating agent can be significantly enhanced by the presence of a Lewis acid. rsc.org For a substrate like 6-(trifluoromethoxy)naphthalene, the trifluoromethoxy group is a deactivating, ortho-, para-directing group. Therefore, direct electrophilic cyanation would likely be challenging and may not be regioselective for the 1-position.

However, if a directing group is present on the naphthalene ring, Lewis acid-catalyzed electrophilic cyanation can be a viable method. The mechanism involves the coordination of the Lewis acid to the cyanating agent, which increases its electrophilicity. The aromatic ring then attacks the activated cyano group, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the cyanated product.

General Lewis Acid-Catalyzed Electrophilic Cyanation

| Step | Description |

|---|---|

| Activation | The Lewis acid coordinates to the electrophilic cyanating agent, increasing its reactivity. |

| Nucleophilic Attack | The π-system of the naphthalene ring attacks the activated cyanating agent, forming a resonance-stabilized carbocation intermediate (sigma complex). |

| Deprotonation | A base removes a proton from the sigma complex, restoring aromaticity and forming the this compound product. |

The regioselectivity of this reaction would be highly dependent on any directing groups present on the naphthalene substrate.

Nuance of Nucleophilic Displacement in Cyanation

Nucleophilic aromatic substitution (SNAr) is a common method for introducing a cyano group onto an aromatic ring. This typically requires a leaving group (such as a halide) at the position of substitution and the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

In the case of synthesizing this compound, a precursor such as 1-halo-6-(trifluoromethoxy)naphthalene would be required. The trifluoromethoxy group, being electron-withdrawing, would help to activate the ring towards nucleophilic attack by a cyanide source (e.g., KCN, NaCN, or TMSCN).

The mechanism proceeds via the addition of the cyanide nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. This intermediate is negatively charged and stabilized by the electron-withdrawing trifluoromethoxy group. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired product.

Studies on related systems, such as the reaction of 6-nitroquinoline (B147349) with cyanide ions, have provided insight into the mechanism of nucleophilic aromatic substitution of hydrogen, which proceeds through the formation of a Meisenheimer-type adduct. rsc.org

Nucleophilic Aromatic Substitution (SNAr) for Cyanation

| Step | Description |

|---|---|

| Nucleophilic Addition | The cyanide ion attacks the C1 position of a 1-halo-6-(trifluoromethoxy)naphthalene, forming a Meisenheimer complex. |

| Leaving Group Departure | The halide leaving group is eliminated, restoring the aromaticity of the naphthalene ring and forming the final product. |

The rate of this reaction is dependent on the nature of the leaving group and the solvent used.

Insights into Naphthalene Core Functionalization Mechanisms

The regioselectivity and reactivity of the naphthalene core in this compound are governed by the electronic properties and positions of the cyano and trifluoromethoxy substituents. Mechanistic investigations into reactions involving this compound shed light on the intricate interplay of these factors in directing chemical transformations.

Mechanistic Pathways of C-H Activation and Remote Functionalization

The functionalization of specific C-H bonds on the naphthalene scaffold of this compound is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. researchgate.net The regioselectivity of these reactions is often dictated by the directing capabilities of the existing substituents and the mechanism of the catalytic system employed. researchgate.netnih.gov

Transition-metal-catalyzed C-H activation is a powerful tool for the selective functionalization of aromatic compounds. nih.gov In the case of this compound, the cyano group, being a meta-director in electrophilic aromatic substitution, can act as a directing group in certain transition-metal-catalyzed reactions, guiding functionalization to its ortho positions. However, the steric hindrance and electronic effects of the trifluoromethoxy group also play a crucial role in determining the ultimate site of reaction.

Remote C-H functionalization, which allows for the modification of C-H bonds at positions distant from the directing group, has emerged as a sophisticated strategy for accessing otherwise difficult-to-reach positions on the naphthalene core. rsc.orgnih.gov These reactions often proceed through a "walking" or "hopping" mechanism, where a metal catalyst, initially coordinated to a directing group, migrates along the carbon skeleton to activate a remote C-H bond. For this compound, a directing group could be synthetically installed to facilitate such remote functionalization, enabling selective modification of the naphthalene ring.

Mechanistic studies, including kinetic isotope effect experiments and computational modeling, have been instrumental in elucidating the pathways of these complex reactions. researchgate.net The nature of the catalyst, ligands, and reaction conditions all influence the operative mechanism, which can range from concerted metalation-deprotonation to oxidative addition pathways.

A summary of potential C-H functionalization sites on the this compound core is presented in the interactive table below, based on general principles of directing group effects in naphthalene systems.

| Position | Predicted Reactivity in Directed C-H Functionalization | Rationale |

| C2 | Potentially reactive | Ortho to the cyano directing group. |

| C5 | Potentially reactive | Peri position to the cyano group, accessible in some catalytic cycles. |

| C7 | Potentially reactive | Ortho to the trifluoromethoxy group, which can also exhibit directing capabilities. |

| C8 | Less reactive | Subject to significant steric hindrance from the peri-positioned cyano group. |

Photocleavage and Photoinduced Electron Transfer in Naphthalene Systems

The photophysical and photochemical behavior of this compound is influenced by the presence of the chromophoric naphthalene core and the electronically active cyano and trifluoromethoxy substituents. Upon absorption of light, naphthalene derivatives can undergo a variety of processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions such as photocleavage and photoinduced electron transfer (PET). azom.com

Photocleavage reactions involve the light-induced breaking of a chemical bond. In systems analogous to this compound, this can occur if a suitable leaving group is attached to the naphthalene ring or one of the substituents. The mechanism often involves the formation of an excited state, which then undergoes heterolytic or homolytic bond cleavage. azom.comnih.gov For instance, the C-O bond of the trifluoromethoxy group could, under specific photochemical conditions, be susceptible to cleavage, although this would require high-energy irradiation.

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule in their electronically excited states. nih.govrsc.org In the context of this compound, the naphthalene ring system can act as either an electron donor or acceptor, depending on the nature of the other species in the reaction mixture. The presence of the electron-withdrawing cyano and trifluoromethoxy groups generally makes the naphthalene core more electron-deficient, favoring its role as an electron acceptor in PET processes.

The general mechanism for PET can be described as follows:

Excitation: The naphthalene derivative absorbs a photon, promoting it to an excited state (Naphth*).

Electron Transfer: In the presence of an electron donor (D), an electron is transferred from D to the excited naphthalene derivative, forming a radical anion of the naphthalene and a radical cation of the donor (Naphth•⁻ - D•⁺). Conversely, with an electron acceptor (A), the excited naphthalene can donate an electron, forming a radical cation and a radical anion (Naphth•⁺ - A•⁻).

The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation, and the distance and orientation between the donor and acceptor moieties.

Metalation Processes and Site Selectivities in Fluorinated Naphthalenes

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. acs.orgnih.gov This process involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting arylmetal species can then be trapped with various electrophiles.

For this compound, both the cyano and the trifluoromethoxy groups can potentially act as DMGs. However, their directing abilities and the resulting site selectivities are influenced by both electronic and steric factors.

Studies on the metalation of 2-substituted naphthalenes provide valuable insights. For instance, the metalation of 2-(trifluoromethoxy)naphthalene with sec-butyllithium (B1581126) occurs exclusively at the C3 position. researchgate.net This selectivity is attributed to a combination of factors: the electron-withdrawing nature of the trifluoromethoxy group acidifies the adjacent protons, while steric hindrance from the peri hydrogen at the C1 position disfavors metalation at that site. researchgate.net

Applying these principles to this compound, we can predict the likely sites of metalation. The cyano group at C1 is a known, albeit weak, directing group. The trifluoromethoxy group at C6 is expected to direct metalation to its ortho positions, C5 and C7.

The probable outcomes of metalation on this compound are summarized in the interactive data table below.

| Position of Deprotonation | Directing Group | Influencing Factors | Predicted Outcome |

| C2 | Cyano (CN) | Ortho to a weak directing group. | Minor product or not observed. |

| C5 | Trifluoromethoxy (OCF3) | Ortho to a stronger directing group, but with potential steric hindrance from the peri-naphthalene hydrogen. | Potential major product. |

| C7 | Trifluoromethoxy (OCF3) | Ortho to a stronger directing group with less steric hindrance compared to C5. | Likely major product. |

It is important to note that the actual regioselectivity can be highly dependent on the specific organometallic base used, the solvent, and the reaction temperature. researchgate.net For instance, the use of bulkier bases might favor the less sterically hindered C7 position.

Computational and Theoretical Investigations of 1 Cyano 6 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the stability and reactivity of 1-Cyano-6-(trifluoromethoxy)naphthalene. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its most stable three-dimensional arrangement and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules. samipubco.com This approach determines the electron density of a system to calculate its energy. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to find the molecule's lowest energy conformation. tandfonline.comresearchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until a stable structure is achieved.

The presence of the cyano (-CN) and trifluoromethoxy (-OCF₃) groups on the naphthalene (B1677914) core introduces significant electronic and steric effects that influence its geometry. The cyano group is a strong electron-withdrawing group, while the trifluoromethoxy group is also electron-withdrawing due to the high electronegativity of the fluorine atoms. calstate.edu DFT calculations would likely reveal a planar naphthalene ring system, with the substituents lying in or slightly out of the plane, depending on steric interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-C (naphthalene ring) | 1.37 - 1.43 Å |

| C-C≡N | 1.45 Å |

| C≡N | 1.15 Å |

| C-O | 1.36 Å |

| O-CF₃ | 1.42 Å |

| C-F | 1.34 Å |

| C-C-C (naphthalene ring) | 118 - 122° |

| C-C-N | 178° |

| C-O-C | 118° |

Note: The values in this table are representative and based on typical bond lengths and angles for similar functionalized aromatic compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation energy. samipubco.com

For this compound, the electron-withdrawing nature of both the cyano and trifluoromethoxy groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. iau.ir This effect is due to the stabilization of the molecular orbitals by the electronegative substituents. The HOMO is predicted to be localized primarily on the naphthalene ring, while the LUMO may have significant contributions from the cyano group, reflecting its role as a π-acceptor. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These values are hypothetical and serve as illustrative examples based on computational studies of related substituted naphthalenes.

The distribution of electron density within this compound governs its electrostatic potential and provides insights into its reactive sites. An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating electron-deficient regions (positive potential). walisongo.ac.id

For this molecule, the nitrogen atom of the cyano group and the oxygen atom of the trifluoromethoxy group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the naphthalene ring and the region around the trifluoromethyl group are likely to exhibit a positive electrostatic potential. researchgate.netvaia.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. The electron-withdrawing substituents are expected to increase the electronegativity and electrophilicity of the naphthalene system. researchgate.net

Computational Modeling of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its observed spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io These predictions are instrumental in assigning the signals in an experimental spectrum to specific atoms in the molecule.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing cyano and trifluoromethoxy groups will deshield the nearby protons and carbon atoms of the naphthalene ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted naphthalene. researchgate.net The ¹³C NMR spectrum would be particularly informative, with distinct signals expected for the carbon atoms directly bonded to the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 7.5 - 8.2 |

| C (aromatic) | 110 - 140 |

| C (cyano) | ~118 |

Note: These are approximate chemical shift ranges based on the expected electronic effects of the substituents.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities, which aids in the interpretation of experimental spectra. researchgate.netcdnsciencepub.com

For this compound, characteristic vibrational modes are expected for the functional groups. A strong absorption in the FT-IR spectrum around 2230 cm⁻¹ would correspond to the C≡N stretching vibration. The C-O-C stretching of the trifluoromethoxy group would likely appear in the region of 1200-1300 cm⁻¹, while the strong C-F stretching vibrations would be observed in the 1100-1200 cm⁻¹ range. nasa.gov The aromatic C-H and C=C stretching vibrations of the naphthalene ring would also be present. scispace.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C≡N stretch | ~2230 |

| Aromatic C-H stretch | 3050 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-O-C stretch | 1200 - 1300 |

Note: These frequencies are illustrative and based on typical values for the respective functional groups in aromatic compounds.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. For this compound, a TD-DFT analysis would provide insights into its photophysical properties, such as its absorption of ultraviolet and visible (UV-Vis) light.

The process would involve first optimizing the ground-state geometry of the molecule using standard DFT methods. Subsequently, TD-DFT calculations would be performed on this optimized structure to determine the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These energies are crucial for predicting the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also yield oscillator strengths, which are indicative of the intensity of these electronic transitions. By simulating the electronic transitions, a theoretical UV-Vis spectrum can be constructed and compared with experimental data, if available, to validate the computational model. Such studies often explore how different solvent environments, modeled using methods like the Polarizable Continuum Model (PCM), affect the excitation energies and the resulting spectrum.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction pathways and the factors that control them.

Transition State Localization and Activation Energy Barrier Calculations

To investigate the reactivity of this compound in a given chemical transformation (e.g., electrophilic aromatic substitution, nucleophilic addition), computational methods are used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Various algorithms can be employed to find the TS geometry. Once located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This barrier is a critical parameter, as it directly relates to the rate of the reaction according to transition state theory. A lower activation energy implies a faster reaction rate. For a molecule like this compound, these calculations could predict its kinetic stability and its propensity to undergo specific reactions.

Computational Prediction of Regioselectivity and Stereoselectivity

Many reactions involving substituted naphthalenes can yield multiple products. Computational chemistry provides a means to predict the regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer).

For predicting regioselectivity in reactions such as nitration or halogenation of this compound, the activation energy barriers for attack at each possible position on the naphthalene ring would be calculated. The position with the lowest activation energy barrier is predicted to be the major product, as this pathway is kinetically favored. For reactions involving the formation of chiral centers, the same principle applies to predicting stereoselectivity. By calculating the transition state energies for the pathways leading to different stereoisomers (e.g., R vs. S), the favored product can be identified. These predictions are invaluable for guiding synthetic chemistry efforts.

Elucidation of Substituent Effects on Reaction Rates and Thermodynamics

The cyano (-CN) and trifluoromethoxy (-OCF3) groups on the naphthalene ring significantly influence its electronic properties and, consequently, its reactivity. The -CN group is strongly electron-withdrawing through both resonance and induction, deactivating the ring towards electrophilic attack. The -OCF3 group is also electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), though its oxygen atom can donate electron density via resonance.

A computational study would elucidate these effects by comparing the reaction of this compound to that of unsubstituted naphthalene or monosubstituted derivatives. By calculating and comparing the activation energies and reaction energies (thermodynamics), a quantitative measure of the substituent effects can be obtained. For example, calculations would likely show higher activation barriers for electrophilic substitution compared to naphthalene, confirming the deactivating nature of the substituents. Furthermore, analyzing the charge distribution and molecular orbitals of the transition states can provide a deeper understanding of how these substituents stabilize or destabilize the intermediates, thereby controlling the reaction rate and outcome.

Applications of 1 Cyano 6 Trifluoromethoxy Naphthalene in Advanced Organic Synthesis and Functional Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of reactive and modifiable functional groups on the naphthalene (B1677914) ring system positions 1-Cyano-6-(trifluoromethoxy)naphthalene as a highly valuable building block for synthetic chemists.

Precursor for the Synthesis of Diversified Naphthalene Derivatives

The cyano group in this compound can serve as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of naphthalene derivatives. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each leading to a new class of compounds with potentially unique biological or material properties. The trifluoromethoxy group, known for its high lipophilicity and metabolic stability, can significantly influence the pharmacokinetic and physicochemical properties of the resulting derivatives, a feature of particular interest in medicinal chemistry.

The naphthalene core itself is a prevalent structural motif in many biologically active compounds and functional materials. The synthesis of novel naphthalene derivatives is a continuously evolving field, with methods like electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions being commonly employed to introduce further functionalization.

Incorporation into Complex Molecular Architectures and Scaffolds

The rigid, planar structure of the naphthalene core, combined with the specific substitution pattern of this compound, makes it an attractive unit for incorporation into larger, more complex molecular architectures.

Design and Synthesis of Conformationally Restricted Systems

The defined geometry of the naphthalene ring system can be exploited to create conformationally restricted molecules. By incorporating this unit into larger structures, chemists can control the spatial arrangement of different functional groups, which is crucial for applications in areas such as drug design, where specific conformations are often required for biological activity. The trifluoromethoxy group can also introduce specific steric constraints, further influencing the conformational preferences of the resulting molecules.

Integration into Macrocyclic and Supramolecular Structures

Naphthalene units are frequently used in the construction of macrocycles and other supramolecular assemblies. The aromatic nature of the naphthalene ring allows for the formation of non-covalent interactions, such as π-π stacking, which are fundamental to the self-assembly of these complex structures. The cyano and trifluoromethoxy groups of this compound could introduce additional specific interactions, such as dipole-dipole or halogen bonding, further directing the assembly of desired supramolecular architectures. These structures have potential applications in molecular recognition, sensing, and catalysis.

Contributions to Novel Functional Materials

The unique electronic and photophysical properties of the naphthalene ring system, modified by the electron-withdrawing cyano and trifluoromethoxy groups, suggest that this compound could be a valuable component in the development of novel functional materials. Naphthalene derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. The introduction of the trifluoromethoxy group can enhance properties such as thermal stability and solubility in organic solvents, which are crucial for the processability and performance of these materials. The cyano group can also be used to tune the electronic properties and facilitate electron transport in such devices.

Exploration in π-Conjugated Systems for Organic Electronic Devices

The naphthalene ring is a fundamental building block for π-conjugated systems, which are essential for organic electronic devices. mdpi.comnih.gov Naphthalene diimide (NDI) derivatives, for instance, are widely recognized as high-performance n-type organic semiconductors due to their planar π-system, high thermal stability, and strong electron-accepting nature. nih.govrsc.org The performance of these materials in devices like organic field-effect transistors (OFETs) is heavily dependent on the functional groups attached to the naphthalene core.

The introduction of potent electron-withdrawing groups is a key strategy for developing n-type semiconductors, as it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. acs.org The this compound structure is engineered for this purpose. The cyano group is a very strong electron-withdrawing substituent that can significantly enhance a molecule's electron affinity, making it well-suited for electron transport or as an electron acceptor. nih.govresearchgate.net Similarly, fluorinated groups like trifluoromethoxy are employed to create electron-deficient π-systems, which are crucial for stable n-type materials. acs.org

Derivatives of naphthalene functionalized with such groups are promising candidates for active layers in n-channel OFETs. For example, various NDI-based polymers and small molecules have been synthesized and have demonstrated high electron mobilities. rsc.orgrsc.orgacs.org The combination of both cyano and trifluoromethoxy groups on a naphthalene core in this compound would be expected to produce a material with a very low LUMO level, enhancing its performance and stability as an n-type semiconductor in organic electronic devices.

Development of Fluorinated Compounds for Liquid Crystalline Applications

The naphthalene core is a valuable component in the design of liquid crystals (LCs) because its rigid, planar structure can lead to materials with high optical anisotropy. researchgate.net The field of liquid crystals has been significantly advanced by the incorporation of fluorine atoms and fluorine-containing groups into mesogenic molecules. researchgate.netrsc.org Fluorination is a powerful tool for tailoring the physical properties of LCs, including dielectric anisotropy, melting point, mesophase morphology, and viscosity. researchgate.netresearchgate.netrsc.org

The trifluoromethoxy (-OCF3) group, in particular, is used in the lateral or terminal positions of LC molecules to modify their properties. nih.gov Its inclusion can influence intermolecular interactions and packing, which dictates the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. biointerfaceresearch.comuni-halle.de The strong polarity associated with fluorinated substituents can lead to desirable characteristics, such as high negative dielectric anisotropy, which is beneficial for specific display technologies. biointerfaceresearch.com

Influence of Cyano and Trifluoromethoxy Moieties on Material Properties (e.g., electron-withdrawing character)

The specific properties and potential applications of this compound are dictated by the powerful electronic influence of its two key functional groups. Both the cyano (-CN) and trifluoromethoxy (-OCF3) moieties are strongly electron-withdrawing, which profoundly modifies the electronic landscape of the naphthalene π-system.

The cyano group is characterized by its strong inductive (-I) and resonance (-R) electron-withdrawing effects. digimat.in This makes it one of the most effective groups for lowering the LUMO energy of an aromatic system, thereby increasing the molecule's electron affinity. nih.govresearchgate.net This property is critical for designing n-type semiconductors, as a high electron affinity ensures efficient electron injection and transport. researchgate.net

The trifluoromethoxy group is also a potent electron-withdrawing group. While the oxygen atom can donate electron density via resonance (+R effect), this is overwhelmingly counteracted by the intense inductive pull of the three highly electronegative fluorine atoms (-I effect). reddit.com The net result is a strong electron withdrawal from the aromatic ring. nih.gov The -OCF3 group is known to exert a long-range effect, influencing the electronic properties of the entire molecule. nih.gov The incorporation of trifluoromethyl or related groups can also enhance the lipophilicity and metabolic stability of compounds. mdpi.com

When combined on a naphthalene core, these two groups work synergistically to create a highly electron-deficient π-system. This strong electron-withdrawing character is the fundamental property that underpins the molecule's potential in both organic electronics (by creating a stable n-type material) and liquid crystals (by inducing a strong molecular dipole).

Table 1: Influence of Functional Moieties on the Properties of the Naphthalene Core

| Functional Moiety | Primary Electronic Effect | Impact on Molecular Properties | Relevance to Application |

|---|---|---|---|

| Cyano Group (-CN) | Strongly electron-withdrawing (-I, -R effects) digimat.in | Lowers LUMO energy; increases electron affinity; creates strong dipole moment. nih.govresearchgate.net | Essential for n-type organic semiconductors; tunes dielectric anisotropy in liquid crystals. researchgate.netresearchgate.net |

| Trifluoromethoxy Group (-OCF3) | Strongly electron-withdrawing (dominant -I effect) reddit.comnih.gov | Lowers LUMO/HOMO energy levels; increases polarity; enhances thermal stability. mdpi.com | Promotes n-type characteristics; tailors mesophase properties and dielectric anisotropy in liquid crystals. rsc.orgnih.gov |

| Naphthalene Core | Extended π-conjugated system | Provides structural rigidity and planarity; basis for charge transport and birefringence. researchgate.net | Core scaffold for organic semiconductors and high-anisotropy liquid crystals. mdpi.com |

Q & A

Advanced Research Question

Evaluate Study Quality : Tier studies using ATSDR’s confidence criteria ():

- High Confidence : Studies reporting complete outcome data and blinded exposure assessment.

- Low Confidence : Studies with attrition bias or unvalidated exposure metrics.

Cross-Species Validation : Compare in vitro human hepatocyte assays with in vivo rodent data to identify species-specific discrepancies .

Mechanistic Modeling : Use density functional theory (DFT) to predict cytochrome P450 binding affinities, aligning computational results with experimental LC-MS/MS metabolite profiles .

What environmental fate parameters should be prioritized in persistence studies of this compound?

Advanced Research Question

- Partitioning Coefficients : Measure log (octanol-water) and (organic carbon) to assess bioaccumulation potential .

- Degradation Kinetics : Conduct OECD 301B tests for ready biodegradability. Monitor hydrolysis rates at pH 7–9.

- Photolysis : Exclude UV-Vis wavelengths <290 nm (non-environmentally relevant) and quantify half-lives under simulated sunlight.

What strategies optimize in silico toxicity prediction for this compound?

Advanced Research Question

Data Integration : Combine QSAR models (e.g., ECOSAR, TEST) with ATSDR’s health outcome categories () to prioritize endpoints like genotoxicity.

Factorial Design : Use 2 factorial experiments () to test interactions between substituents (e.g., cyano vs. trifluoromethoxy) and receptor binding.

Validation : Compare predictions against ToxCast/Tox21 high-throughput screening data, focusing on nuclear receptor pathways.

How can biomonitoring studies detect occupational exposure to this compound?

Advanced Research Question

- Biomarkers : Quantify urinary metabolites (e.g., thiocyanate derivatives) via LC-MS/MS.

- Study Design : Follow ATSDR’s biomonitoring protocols ():

- Cohorts : Compare pre- and post-shift samples in manufacturing workers.

- Confounders : Adjust for smoking status (naphthalene is a tobacco smoke constituent).

What analytical techniques are most robust for quantifying trace levels of this compound in environmental matrices?

Basic Research Question

- Water/Sediment : Solid-phase extraction (SPE) paired with GC-ECD (electron capture detection) for ng/L sensitivity.

- Air : Passive samplers with thermal desorption-GC/MS, calibrated against NIST reference materials .

- Quality Control : Include matrix spikes and internal standards (e.g., deuterated naphthalene) to correct for recovery losses.

What mechanistic insights link structural features of this compound to observed genotoxicity?

Advanced Research Question

- Reactive Metabolites : Identify epoxide intermediates via trapping studies (e.g., glutathione adducts).

- DNA Adduct Profiling : Use P-postlabeling to detect covalent DNA modifications in HepG2 cells.

- Computational Docking : Map metabolite-electrophile interactions with DNA base pairs using AutoDock Vina .

How should researchers address data gaps in regulatory submissions for this compound?

Advanced Research Question

- Systematic Review : Apply ATSDR’s literature search strategy ():

- Query PubMed/TOXCENTER with MeSH terms: “naphthalene/toxicity” AND “cyano compounds/metabolism”.

- Include grey literature (e.g., EPA reports) using CAS-specific keywords.

- Risk Assessment : Use read-across data from structurally similar compounds (e.g., 1-methylnaphthalene) with adjustment factors for electronegativity differences .

What experimental controls are critical in ecotoxicology studies of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.